molecular formula C10H6ClFO2 B034391 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde CAS No. 105799-69-7

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde

Cat. No.: B034391
CAS No.: 105799-69-7
M. Wt: 212.6 g/mol
InChI Key: RBLLNXBYFXPIPW-UHFFFAOYSA-N
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Description

TRX-0005, also known as repotrectinib, is a next-generation tyrosine kinase inhibitor. It is a low-molecular-weight, macrocyclic compound designed to target and inhibit the activity of receptor tyrosine kinases such as ROS1, TRKA, TRKB, TRKC, and ALK. These kinases are often implicated in various types of cancers, making TRX-0005 a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRX-0005 involves multiple steps, including the formation of the macrocyclic ring and the introduction of functional groups that enhance its binding affinity to the target kinases. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the synthesis requires precise control of reaction parameters to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of TRX-0005 involves scaling up the laboratory synthesis to a commercial scale. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the consistency and safety of the final product. The production methods are designed to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

TRX-0005 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of TRX-0005 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of TRX-0005 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction and substitution reactions can produce a variety of derivatives with different properties .

Scientific Research Applications

TRX-0005 has a wide range of scientific research applications, including:

Mechanism of Action

TRX-0005 exerts its effects by binding to the active sites of receptor tyrosine kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts cellular processes such as proliferation, survival, and migration. The molecular targets of TRX-0005 include ROS1, TRKA, TRKB, TRKC, and ALK, and the pathways involved are primarily related to cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    Crizotinib: Another tyrosine kinase inhibitor that targets ALK and ROS1.

    Entrectinib: A multi-kinase inhibitor that targets TRKA, TRKB, TRKC, ROS1, and ALK.

    Larotrectinib: A selective inhibitor of TRKA, TRKB, and TRKC.

Uniqueness of TRX-0005

TRX-0005 is unique in its ability to overcome resistance due to solvent-front mutations in ROS1, TRKA, TRKB, TRKC, and ALK. This makes it a valuable therapeutic option for patients who have developed resistance to earlier-generation tyrosine kinase inhibitors .

Properties

IUPAC Name

4-chloro-6-fluoro-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFO2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLLNXBYFXPIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353194
Record name 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105799-69-7
Record name 4-Chloro-6-fluoro-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105799-69-7
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